molecular formula C12H15BrN2O B7517082 N-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxamide

N-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B7517082
M. Wt: 283.16 g/mol
InChI Key: XNCVCLDPNPWEHC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potential Anti-HIV Activity : A compound structurally related to N-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxamide, namely 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).

  • Catalysis in Organic Synthesis : A derivative, ((2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC), has been used as a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, highlighting its significance in facilitating certain organic synthesis processes (Ma et al., 2017).

  • Androgen Receptor Antagonism : Various 4-(anilino)pyrrole-2-carboxamides, related to the queried compound, have been synthesized as novel androgen receptor (AR) antagonists. They are effective against human prostate tumor LNCaP cells with mutated nuclear androgen receptors, suggesting potential applications in prostate cancer treatment (Wakabayashi et al., 2008).

  • Potential Antineoplastic Agent : The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been studied for its potential as an antineoplastic agent. This shows the broader applicability of pyrrolidine carboxamide derivatives in cancer research (Banerjee et al., 2002).

  • Antidepressant and Nootropic Agents : N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, structurally related to the queried compound, have shown potential as antidepressant and nootropic agents (Thomas et al., 2016).

  • Synthetic Methodologies and Crystallography : Studies on compounds like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, which relate to the chemical structure of interest, provide insights into synthetic methodologies and crystallography, contributing to our understanding of the structural properties of such compounds (Chen et al., 2011).

  • Anti-Proliferative Activity : N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide has been synthesized and evaluated for anti-proliferative activity on A375 cells, suggesting its potential in cancer therapy (Zhou et al., 2021).

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-8-10(13)4-5-11(9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCVCLDPNPWEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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